molecular formula C11H12N4O B13652774 2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine CAS No. 88066-72-2

2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine

Cat. No.: B13652774
CAS No.: 88066-72-2
M. Wt: 216.24 g/mol
InChI Key: PTNIXXXMVAQWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a hydrazinyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine typically involves the reaction of 3-methoxyphenylhydrazine with a suitable pyrazine derivative. One common method involves the condensation of 3-methoxyphenylhydrazine with 2,3-dichloropyrazine under reflux conditions in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine undergoes several types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-5-(phenylsulfonyl)pyrazine
  • 2-Hydrazinyl-5-(3-chlorophenyl)pyrazine
  • 2-Hydrazinyl-5-(4-methoxyphenyl)pyrazine

Uniqueness

2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s solubility and potentially improve its interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

88066-72-2

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

[5-(3-methoxyphenyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C11H12N4O/c1-16-9-4-2-3-8(5-9)10-6-14-11(15-12)7-13-10/h2-7H,12H2,1H3,(H,14,15)

InChI Key

PTNIXXXMVAQWJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(C=N2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.